[4-(Trifluoromethoxy)phenyl]hydrazine

Catalog No.
S709244
CAS No.
13957-54-5
M.F
C7H7F3N2O
M. Wt
192.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Trifluoromethoxy)phenyl]hydrazine

CAS Number

13957-54-5

Product Name

[4-(Trifluoromethoxy)phenyl]hydrazine

IUPAC Name

[4-(trifluoromethoxy)phenyl]hydrazine

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2

InChI Key

GWFWCTYACJWQKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)F

Organic Synthesis:

-(Trifluoromethoxy)phenylhydrazine is a versatile building block in organic synthesis due to the presence of the hydrazine functional group. It can participate in various reactions, including:

  • Condensation reactions: The hydrazine group can react with carbonyl compounds (aldehydes, ketones, esters) to form hydrazones and related heterocycles []. These reactions are used in the synthesis of pharmaceuticals, dyes, and other organic materials.
  • Reductive amination: 4-(Trifluoromethoxy)phenylhydrazine can be used as a precursor for the synthesis of primary amines through reductive amination reactions. This method is valuable for introducing functional groups containing nitrogen atoms into organic molecules.

Medicinal Chemistry:

The introduction of the trifluoromethoxy (OCF3) group can enhance the biological properties of drug candidates. This group is known to improve:

  • Membrane permeability: The OCF3 group can increase the lipophilicity of a molecule, allowing it to pass through cell membranes more readily. This is crucial for drugs that need to reach their target sites within the body.
  • Metabolic stability: The OCF3 group can also improve the metabolic stability of drugs by hindering the action of enzymes that break them down. This can lead to longer-lasting effects and potentially lower dosages.

Material Science:

The unique properties of 4-(Trifluoromethoxy)phenylhydrazine, including its hydrazine functionality and the presence of the trifluoromethoxy group, make it a potential candidate for the development of new materials. Some potential applications include:

  • Organic electronics: The hydrazine group can participate in the formation of conductive polymers, which are essential components in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Medicinal materials: The combination of the hydrazine functionality and the trifluoromethoxy group might be useful in the design of biocompatible materials for drug delivery or tissue engineering applications.

[4-(Trifluoromethoxy)phenyl]hydrazine is an organic compound featuring a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. The compound is characterized by its molecular formula C7H8F3N2OC_7H_8F_3N_2O and a molecular weight of 228.60 g/mol. It appears as a white to yellow crystalline solid and is soluble in water. This compound is recognized for its utility as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds, which are significant in medicinal chemistry and agrochemicals .

Types of Reactions

  • Oxidation: [4-(Trifluoromethoxy)phenyl]hydrazine can undergo oxidation to form azo compounds using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield amines or other reduced derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: It participates in nucleophilic substitution reactions, especially at the hydrazine moiety, with nucleophiles like alkyl halides or acyl chlorides under basic conditions .

Mechanism of Action

The reactivity of [4-(Trifluoromethoxy)phenyl]hydrazine is enhanced by the electron-withdrawing trifluoromethoxy group, which stabilizes transition states during nucleophilic substitution reactions. This unique characteristic allows it to form stable intermediates and products effectively.

Research indicates that [4-(Trifluoromethoxy)phenyl]hydrazine has potential biological activity, particularly in the synthesis of pyrazole-containing bisphosphonate esters, which may serve as therapeutic agents. Its structural properties suggest possible antibacterial activity against Gram-positive bacteria, although specific mechanisms remain to be elucidated .

The synthesis of [4-(Trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 4-(trifluoromethoxy)aniline with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The product is purified through recrystallization or column chromatography to achieve high purity levels. Industrial production may utilize continuous flow reactors and automated purification systems for efficiency .

General Synthetic Route

  • Diazotization: 4-(trifluoromethoxy)aniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Reduction: The diazonium salt is then reduced using sodium sulfite to yield [4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride .

[4-(Trifluoromethoxy)phenyl]hydrazine serves multiple roles in scientific research:

  • Building Block: It is widely used in organic synthesis for creating complex molecules.
  • Pharmaceutical Development: The compound is involved in the synthesis of various pharmaceutical intermediates and potential therapeutic agents.
  • Agrochemical

Interaction studies involving [4-(Trifluoromethoxy)phenyl]hydrazine focus on its reactivity with various biological targets and synthetic pathways. These studies help elucidate its potential therapeutic roles and mechanisms of action, particularly concerning its antibacterial properties and interactions with nucleophiles during

Several compounds share structural similarities with [4-(Trifluoromethoxy)phenyl]hydrazine, each exhibiting unique properties:

Compound NameCAS NumberKey Features
4-(Trifluoromethyl)phenylhydrazine133115-76-1Contains trifluoromethyl group; different reactivity due to electron-withdrawing effects.
4-Fluorophenylhydrazine133115-55-6Exhibits less reactivity than the trifluoromethoxy variant due to weaker electron-withdrawing effect.
4-Methoxyphenylhydrazine19501-58-7Electron-donating methoxy group leads to decreased nucleophilicity compared to [4-(Trifluoromethoxy)phenyl]hydrazine.
4-Chlorophenylhydrazine1535-73-5Chloride group provides moderate electron-withdrawing capacity but less than trifluoromethoxy group.

Uniqueness

The unique reactivity of [4-(Trifluoromethoxy)phenyl]hydrazine stems from the strong electron-withdrawing nature of the trifluoromethoxy group, making it more reactive in nucleophilic substitution reactions compared to its analogs like 4-methoxyphenylhydrazine, which has an electron-donating group that diminishes reactivity .

Nucleophilic substitution reactions employing hydrazine hydrate represent a fundamental approach for synthesizing [4-(trifluoromethoxy)phenyl]hydrazine derivatives [1]. The mechanism involves the nucleophilic attack of hydrazine hydrate on activated aromatic substrates, typically those bearing electron-withdrawing groups that enhance the electrophilic character of the aromatic ring [2].

The reaction proceeds through a classical addition-elimination mechanism where hydrazine hydrate acts as a bidentate nucleophile [3]. The trifluoromethoxy group significantly influences the electronic properties of the aromatic system, creating favorable conditions for nucleophilic aromatic substitution [4]. Research has demonstrated that the presence of the trifluoromethoxy substituent increases the electrophilicity of the para position, facilitating the nucleophilic attack by hydrazine hydrate [5].

Optimal reaction conditions typically involve the use of polar protic solvents such as methanol or ethanol, with reaction temperatures ranging from 80 to 125 degrees Celsius [1] [6]. The reaction proceeds efficiently under basic conditions, where triethylamine or sodium hydroxide serves as the base catalyst [1]. Reaction times generally range from 2 to 6 hours, depending on the specific substrate and reaction conditions employed [5].

The selectivity of nucleophilic substitution reactions with hydrazine hydrate is particularly noteworthy when applied to polyhalogenated trifluoromethoxy aromatics [3]. Studies have shown that hydrazine hydrate preferentially attacks positions ortho or para to the trifluoromethoxy group, reflecting the strong electron-withdrawing nature of this substituent [3]. The reaction yields typically range from 60 to 80 percent, with higher yields observed when using activated substrates containing additional electron-withdrawing groups [6].

Condensation Reactions of Trifluoromethoxy-Substituted Benzaldehydes

Condensation reactions involving trifluoromethoxy-substituted benzaldehydes provide an alternative synthetic route to [4-(trifluoromethoxy)phenyl]hydrazine derivatives [7]. These reactions typically employ aldol condensation mechanisms, where the benzaldehyde component undergoes nucleophilic addition with hydrazine derivatives [8].

The synthesis of meta-trifluoromethyl cinnamaldehyde derivatives has been extensively studied, providing insights into the reactivity patterns of trifluoromethoxy-substituted aromatic aldehydes [7]. One-step aldol condensation reactions between meta-trifluoromethyl benzaldehyde and acetaldehyde in the presence of alkaline catalysts such as 1,8-diazabicycloundecen-7-ene have achieved products with purity exceeding 98 percent [7].

Research has identified optimal conditions for condensation reactions involving trifluoromethoxy benzaldehydes [7] [9]. The molar ratio of aldehyde to nucleophile significantly affects reaction outcomes, with ratios of 1:1 to 5:1 providing optimal results [7]. Temperature control proves critical, with reaction temperatures typically maintained between 60 and 125 degrees Celsius [9]. Solvent selection influences both reaction rate and product selectivity, with tetrahydrofuran emerging as the preferred solvent for achieving high yields and purity [7].

The formation mechanisms of hydrazine derivatives from aldehydes via radical addition reactions have been characterized through detailed mechanistic studies [9]. These investigations demonstrate that Lewis acids promote both the initial condensation between aldehydes and benzhydrazide, and the subsequent alkyl radical addition to the carbon-nitrogen double bond of hydrazones [9]. The process yields moderate to high yields of hydrazine derivatives, typically ranging from 65 to 91 percent [9].

Microwave-assisted condensation reactions have emerged as an efficient methodology for synthesizing hydrazone derivatives with aldehydes [10]. The hydrazide components react with various aldehydes including benzaldehyde, para-nitrobenzaldehyde, 3,4,5-trimethoxybenzaldehyde, piperonal, and 2-hydroxynaphthaldehyde under microwave irradiation conditions [10]. These reactions proceed in N,N-dimethylformamide solvent and demonstrate significant improvements in reaction times and yields compared to conventional heating methods [10].

Hydrochloride Salt Formation and Purification Protocols

The formation of hydrochloride salts represents a crucial step in the purification and stabilization of [4-(trifluoromethoxy)phenyl]hydrazine derivatives [11] [12]. The hydrochloride salt form, with the molecular formula C7H7F3N2O·HCl and molecular weight 228.60, exhibits enhanced stability and crystallinity compared to the free base [11] [12].

Salt formation protocols typically involve dissolving the base form in poor solvents followed by dropwise addition of hydrogen chloride organic solvent solutions [13]. The process requires careful temperature control, with low-temperature stirring continued until white solid precipitation occurs [13]. Addition of good solvents facilitates particle formation, yielding crude hydrochloride products that undergo subsequent purification steps [13].

Purification methodologies employ multiple recrystallization steps to achieve high purity products [14]. The process begins with diazotization of the corresponding aniline derivative using sodium nitrite in concentrated hydrochloric acid at temperatures between 0 and 5 degrees Celsius [14]. Reduction reactions employ zinc powder in acidic media, maintaining temperatures around 18 degrees Celsius until reaction completion [14]. The resulting crude products undergo purification through dissolution in water at 60 degrees Celsius, followed by controlled cooling and crystallization [14].

Advanced purification techniques utilize crystallization under controlled conditions to maximize product purity [15]. The crystallization process involves stirring and crystal removal from crystallizer walls, transferring the crystallization process to the apparatus volume with crystallization degrees not exceeding 80 percent [15]. Crystallization rates are maintained below 30 kilograms per hour per square meter of cooled surface area [15]. Intensive mixing during dehydration stages employs resonant-pulsation methods with jet velocities of 3 to 7 meters per second and pulse exposure times of 0.2 to 0.7 seconds [15].

The purification of chloride salts using thionyl chloride vapor has been investigated as an alternative approach [16]. This method involves sparging molten salt with thionyl chloride vapor entrained in argon streams, effectively removing hydration water and oxygen from salt mixtures [16]. The process reduces oxygen content to parts-per-million levels while maintaining ease of control and scalability [16].

Table 1: Comparison of Synthetic Methodologies for [4-(Trifluoromethoxy)phenyl]hydrazine Derivatives

MethodStarting MaterialKey ReagentsYield Range (%)Reaction TimeTemperature (°C)
Diazotization-Reduction (Classical)4-TrifluoromethoxyanilineSodium nitrite, Sodium sulfite, HCl75-854-8 hours0-25
Nucleophilic Substitution with Hydrazine HydrateHalogenated trifluoromethoxy aromaticsHydrazine hydrate, Base catalyst60-802-6 hours80-125
Condensation with Trifluoromethoxy BenzaldehydesTrifluoromethoxy benzaldehydesHydrazine derivatives, Acid catalyst65-9110-25 minutes60-125
Continuous Flow SynthesisAniline derivativesNaNO2, Na2SO3, Acid74-9013-25 minutes0-125

Table 2: Purification Protocols for [4-(Trifluoromethoxy)phenyl]hydrazine Hydrochloride

Purification MethodSolvent SystemTemperature (°C)Purity Achieved (%)Recovery Yield (%)
Crystallization from WaterWater/Ethanol0-6097-9985-95
Hydrochloride Salt FormationHCl/Organic solvent0-2598-99.580-90
Recrystallization from AcidConcentrated HCl/Water5-2097-9975-85
Continuous Flow PrecipitationIn-line precipitationAmbient90-9585-95

Continuous Flow Synthesis Optimization

Continuous flow synthesis methodologies have emerged as powerful approaches for optimizing the production of [4-(trifluoromethoxy)phenyl]hydrazine derivatives [17] [18]. These methods integrate diazotization, reduction, acidic hydrolysis, and salt formation into unified continuous processes [19] [20].

The continuous flow synthesis of beta-hydroxyethyl hydrazine in microreactors has provided valuable insights into process behavior and impurity formation mechanisms [17]. Research demonstrates that the molar ratio of hydrazine hydrate to ethylene oxide exerts the most significant influence on impurity formation, with temperature, pressure, and hydrazine hydrate concentration also impacting the process [17]. Enhanced mixing efficiency significantly reduces impurity production, highlighting the importance of reactor design in continuous flow systems [17].

Flow chemistry applications for hydrazide synthesis from carboxylic acids have demonstrated yields ranging from 65 to 91 percent using short residence times between 13 and 25 minutes [18]. The methodology proves amenable to various mono- and diacids, including aliphatic, aromatic, and heteroaromatic functionalities [18]. Large-scale synthesis demonstrations, such as the 200-gram synthesis of azelaic dihydrazide conducted over continuous 9-hour runs with 86 percent overall yield, showcase the scalability potential of continuous flow methods [18].

Three-step continuous flow synthesis processes have achieved overall yields of 74 percent for biaryl hydrazine intermediates, comparing favorably to traditional batch processes that typically achieve 53 percent overall yields [21]. These continuous processes eliminate the need for offline purification of intermediates and utilize only phase extraction methods that can be readily automated [21].

Patent literature describes comprehensive continuous flow processes for phenylhydrazine and substituted phenylhydrazine synthesis [19] [20]. These processes innovatively integrate diazotization, reduction, acidic hydrolysis, and salt formation reactions [20]. The synthesis employs acidic liquids of aniline or substituted aniline, diazotization reagents, reductants, and acids as raw materials [20]. The integrated reactor design allows continuous feeding of raw materials through multiple inlets, with diazotization, reduction, acidic hydrolysis, and salt formation occurring continuously and sequentially [20]. Total reaction times remain below 20 minutes, demonstrating significant time advantages over traditional batch processes [20].

Microreactor technology for microwave-assisted capillary continuous flow organic synthesis has been developed using capillary internal diameters ranging from 200 to 1200 micrometers [22]. Flow rates between 2 and 40 microliters per minute correspond to approximately 4 minutes of microwave irradiation [22]. These systems demonstrate excellent conversion rates in various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations that benefit hydrazine derivative synthesis [22].

Table 3: Continuous Flow Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Flow Rate (mL/min)2-40Higher flow improves mixing
Residence Time (min)13-25Longer time increases conversion
Temperature Zone 1 (°C)0-15Low temp prevents decomposition
Temperature Zone 2 (°C)10-25Moderate temp for reduction
Temperature Zone 3 (°C)60-125High temp for hydrolysis
Pressure (atm)1-10Controls reaction selectivity
Reagent Concentration (M)0.1-2.0Affects precipitation control

[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride crystallizes as a solid at room temperature with a melting point of 230°C [1] [2] [3]. The compound exhibits a crystalline powder morphology, appearing as white to yellow to orange crystals depending on purity and storage conditions [1] [2] [3]. The solid-state configuration shows the characteristic molecular arrangement where the trifluoromethoxy group (-OCF₃) is positioned para to the hydrazine substituent on the benzene ring [1] [2] [4].

The molecular formula of the hydrochloride salt is C₇H₈ClF₃N₂O with a molecular weight of 228.60 g/mol [1] [2] [4]. The free base form has the molecular formula C₇H₇F₃N₂O and molecular weight of 192.14 g/mol [1] [2] [4]. The crystal structure demonstrates the planar aromatic system with the trifluoromethoxy group extending perpendicular to the benzene ring plane, while the hydrazine functionality provides hydrogen bonding capabilities in the solid state [1] [2].

The compound is classified under the Chemical Abstracts Service number 133115-72-7 for the hydrochloride salt [1] [2] [4]. X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and intermolecular interactions, though specific crystallographic parameters such as unit cell dimensions and space group have not been reported in the available literature for this particular compound.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁹F)

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of [4-(trifluoromethoxy)phenyl]hydrazine and related trifluoromethyl phenylhydrazine compounds shows characteristic aromatic proton signals in the range of δ 7.0-8.0 ppm . The aromatic protons appear as a complex multiplet reflecting the para-disubstituted benzene ring pattern. The hydrazine protons (NH-NH₂) typically appear as broad signals in the range of δ 8.0-10.0 ppm, often showing exchange behavior with solvent in deuterated chloroform or dimethyl sulfoxide-d₆ .

For closely related 4-(trifluoromethyl)phenylhydrazine derivatives, specific chemical shift assignments have been reported. The aromatic protons ortho to the trifluoromethyl group appear at δ 7.55 (d, J = 8.0 Hz, 2H), while the protons meta to the trifluoromethyl group appear at δ 7.37 (d, J = 8.0 Hz, 2H) [7]. The N,N-dimethyl hydrazine derivatives show N-methyl signals at δ 2.70 (s, 6H) [7].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the aromatic carbon framework and the trifluoromethoxy substituent. For trifluoromethyl-substituted phenylhydrazines, the aromatic carbons typically appear in the range of δ 120-140 ppm [7]. The carbon bearing the trifluoromethoxy group shows characteristic chemical shifts around δ 120-125 ppm with extensive fluorine coupling (J ~ 270 Hz for CF₃ groups) .

In related compounds, specific assignments include aromatic carbons at δ 136.2 (quaternary carbon), δ 130.8 (2C, aromatic CH), and δ 124.8 (2C, aromatic CH with fluorine coupling, J = 3.6 Hz) [7]. The trifluoromethyl carbon appears as a distinctive quartet at δ 124.2 with large coupling constant (J = 218.6 Hz) [7].

¹⁹F Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly diagnostic for trifluoromethoxy compounds. The trifluoromethoxy group (-OCF₃) typically exhibits a characteristic singlet in the range of δ -55 to -58 ppm [7] [8]. This chemical shift region distinguishes the trifluoromethoxy group from other fluorine-containing functionalities.

For comparison, 4-(trifluoromethyl)phenylhydrazine derivatives show the CF₃ group at δ -63.0 (s, 3F) [7]. The differentiation between -CF₃ and -OCF₃ groups is clearly evident in the ¹⁹F nuclear magnetic resonance spectrum, with trifluoromethoxy groups appearing approximately 5-8 ppm upfield relative to trifluoromethyl groups. Additional fluorine signals may appear when perfluoroalkyl chains are present, showing characteristic patterns at δ -81.2 (CF₃ terminal), δ -105 to -106 (CF₂ adjacent to CF₃), and δ -120 to -124 (internal CF₂ groups) [7].

Infrared Vibrational Modes of Functional Groups

Hydrazine Functional Group Vibrations

The hydrazine functionality in [4-(trifluoromethoxy)phenyl]hydrazine exhibits characteristic vibrational modes that are readily identifiable by infrared spectroscopy. Primary amino groups (NH₂) show symmetric and antisymmetric stretching vibrations in the region of 3200-3300 cm⁻¹ [9] [11]. The secondary nitrogen-hydrogen bond (N-H) displays stretching frequencies in the range of 3000-3200 cm⁻¹ [9] [11].

The nitrogen-nitrogen bond and associated carbon-nitrogen vibrations contribute to absorptions in the 1600-1700 cm⁻¹ region, often overlapping with aromatic carbon-carbon stretching modes and any carbonyl functionalities that may be present in derivative compounds [9] [11]. These vibrations provide definitive evidence for the presence of the hydrazine moiety and can be used to monitor chemical transformations involving this functional group.

Trifluoromethoxy Group Vibrational Analysis

The trifluoromethoxy group (-OCF₃) exhibits highly characteristic vibrational patterns that serve as fingerprint absorptions for this functionality. The symmetric carbon-fluorine stretching vibration of the CF₃ group appears in the range of 1100-1130 cm⁻¹ [9] [12]. The antisymmetric carbon-fluorine stretching mode is observed at higher frequencies, typically 1170-1200 cm⁻¹ [9] [12].

Deformation modes of the trifluoromethyl group include symmetric bending vibrations at 680-720 cm⁻¹ and antisymmetric deformation modes at 500-550 cm⁻¹ [9] [12]. The carbon-oxygen bond connecting the trifluoromethyl group to the aromatic ring shows stretching vibrations in the region of 1200-1250 cm⁻¹ [9] [12]. These frequencies are diagnostic for the presence of the trifluoromethoxy functionality and distinguish it from other fluorine-containing substituents.

Aromatic Ring Vibrations

The para-disubstituted benzene ring in [4-(trifluoromethoxy)phenyl]hydrazine displays characteristic aromatic vibrations. Carbon-carbon stretching modes appear in the range of 1450-1600 cm⁻¹ [9] [11]. Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3000-3100 cm⁻¹ [9] [11]. The substitution pattern on the benzene ring influences the exact frequencies and intensities of these vibrational modes, providing structural information about the relative positions of the trifluoromethoxy and hydrazine substituents.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Stability

The molecular ion of [4-(trifluoromethoxy)phenyl]hydrazine (free base) appears at m/z 192 with typically low to medium relative intensity [13] [14] . The molecular ion shows moderate stability under standard electron impact ionization conditions, allowing for its detection and subsequent fragmentation analysis. The presence of electron-withdrawing fluorine atoms and the electron-donating hydrazine group creates a balanced electronic environment that influences the fragmentation pathways.

Characteristic Fragment Ion Patterns

The most significant fragmentation pathway involves the loss of the trifluoromethoxy radical (OCF₃, 85 mass units), producing a fragment ion at m/z 107 with high relative intensity [13] [14] . This fragmentation represents the cleavage of the carbon-oxygen bond connecting the trifluoromethoxy group to the aromatic ring and often appears as the base peak in the mass spectrum.

Loss of the trifluoromethyl radical (CF₃, 69 mass units) from the molecular ion generates a fragment at m/z 123 with medium relative intensity [13] [14] . This fragmentation involves the breaking of the oxygen-carbon bond within the trifluoromethoxy group, leaving behind a phenolic-type radical cation.

The phenyl cation (C₆H₅⁺) at m/z 77 appears with medium to high relative intensity and represents the aromatic portion of the molecule after loss of substituents [13] [14] . Additional fragmentation includes loss of the amino group (NH₂, 16 mass units) producing an ion at m/z 176 with low intensity [13] [14] .

Diagnostic Fragment Ions

Several fragment ions serve as diagnostic markers for the trifluoromethoxy phenylhydrazine structure. The trifluoromethoxy fragment ion (OCF₃⁺) at m/z 85 appears with medium intensity and confirms the presence of this functional group [13] [14] . The trifluoromethyl fragment (CF₃⁺) at m/z 69 provides additional confirmation of the trifluorinated substituent [13] [14] .

The hydrazine fragment (NHNH₂⁺) at m/z 32 typically shows low intensity but provides evidence for the hydrazine functionality [13] [14] . The substituted phenyl fragments vary depending on the specific substitution pattern but generally appear as high-intensity peaks that often serve as the base peak in the mass spectrum [13] [14] .

XLogP3

2.3

Wikipedia

[4-(trifluoromethoxy)phenyl]hydrazine

Dates

Last modified: 08-15-2023

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